molecular formula C16H12N4OS B2560290 6-((naphthalen-1-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 877630-45-0

6-((naphthalen-1-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2560290
CAS No.: 877630-45-0
M. Wt: 308.36
InChI Key: DWSQSCPXGGDRTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-((naphthalen-1-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a chemical compound . It is a type of bicyclic [6 + 6] system . The compounds of this class have been applied on a large scale in the medical and pharmaceutical fields .


Synthesis Analysis

The synthesis of similar compounds involves a multicomponent reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1 H,3 H)-dione with arylamines and aldehydes in a ratio of 1: 1: 2 . This yields the respective 5,6,7-trisubstituted-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1 H,3 H)-diones in good to moderate yields .

Scientific Research Applications

Antimicrobial and Antitumor Applications

One study focused on the synthesis of triazolino[4,3-a]pyrimidines and 5-arylazothiazoles derivatives, including compounds with structural similarity to 6-((naphthalen-1-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, demonstrating potential antimicrobial activities against both gram-positive and gram-negative bacteria (Abdelhamid et al., 2008). Additionally, novel heterocyclic compounds derived from chalcones showed promising antitumor and antimicrobial activities, highlighting the potential of these compounds in drug development (Hassan et al., 2022).

CDK2 Inhibition and Cancer Cell Line Cytotoxicity

Another significant application involves the design and synthesis of pyrazolopyridine, furopyridine, and pyridine derivatives as CDK2 inhibitors. The study revealed that certain derivatives exhibited potent inhibitory activity against the CDK2 enzyme and demonstrated significant cytotoxicity against various human cancer cell lines, suggesting their potential as cancer therapeutics (Abdel-Rahman et al., 2021).

Synthesis of Polyfunctionally Substituted Derivatives

Research into the synthesis of polyfunctionally substituted pyrazolonaphthyridine, pentaazanaphthalene, and heptaazaphenanthrene derivatives, starting from aminopyrazolo[3,4-b]pyridine-5-carbonitrile, highlights the versatility of these compounds in creating a variety of structurally diverse and potentially biologically active molecules (Aly, 2006).

PARP1 Inhibitors for Antitumor Activity

The compound has also been investigated as a scaffold for the synthesis of PARP1 inhibitors, showcasing significant in vitro and in vivo anticancer activity. This research underscores the potential therapeutic applications of derivatives of this compound in treating cancer (Eldhose et al., 2020).

Herbicidal Activity

Additionally, novel 6-arylthio-3-methylthio-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized and evaluated for their herbicidal activity, demonstrating the potential agricultural applications of these compounds (Luo et al., 2017).

Properties

IUPAC Name

6-(naphthalen-1-ylmethylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS/c21-15-13-8-17-20-14(13)18-16(19-15)22-9-11-6-3-5-10-4-1-2-7-12(10)11/h1-8H,9H2,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSQSCPXGGDRTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NC4=C(C=NN4)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.